molecular formula C23H22N4O B4492192 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B4492192
M. Wt: 370.4 g/mol
InChI Key: KFLBODYABRBHNJ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide (PubChem CID: 29135097) is a chemical compound provided for research and development purposes. It features a molecular structure that incorporates the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system known to be associated with a wide range of biological activities . The 1,2,4-triazole nucleus is a pharmacologically important moiety, and compounds containing this structure have been extensively investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine core has been identified as a key structural unit in various bioactive molecules, serving as an inhibitor for specific biological targets . For instance, related triazolopyridine derivatives have been designed as potent and selective inhibitors of kinases such as p38 MAPK and GSK-3β , indicating the potential of this chemotype in probing signal transduction pathways and developing therapeutic leads for conditions like neurological disorders and cancer. The specific combination of the triazolopyridine unit with the diphenylacetamide side chain in this compound makes it a molecule of significant interest for medicinal chemistry and drug discovery research. Researchers can utilize this compound for screening against novel biological targets, conducting structure-activity relationship (SAR) studies, or exploring new mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)24-16-9-15-21-26-25-20-14-7-8-17-27(20)21/h1-8,10-14,17,22H,9,15-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBODYABRBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Amide Hydrolysis

The central acetamide group undergoes hydrolysis under acidic or basic conditions, yielding diphenylacetic acid and the corresponding triazolopyridine-propylamine derivative.

Conditions Products Catalysts/Reagents Source
6M HCl, reflux (48 hrs)2,2-diphenylacetic acid + 3-( triazolo[4,3-a]pyridin-3-yl)propylamineHCl (protonation catalyst)
1M NaOH, 80°C (24 hrs)Sodium 2,2-diphenylacetate + free amineNaOH (nucleophilic catalyst)

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic substitution.

Electrophilic Aromatic Substitution

The diphenyl rings participate in electrophilic substitutions, with reactivity influenced by electron-donating/withdrawing effects of adjacent groups.

Reaction Conditions Position Byproducts Source
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hrsPara to acetamideNitro derivatives
SulfonationH₂SO₄/SO₃, 50°C, 6 hrsMeta to triazoloSulfonic acid analogs
Halogenation (Cl/Br)Cl₂/FeCl₃ or Br₂/FeBr₃, RT, 2 hrsOrtho/paraHX (HCl/HBr)

Key Observations :

  • Electron-withdrawing triazolo-pyridine directs electrophiles to meta positions on phenyl rings.

  • Steric hindrance from diphenyl groups reduces reaction rates compared to simpler aromatics.

N-Alkylation/Acylation of Triazole Moiety

The triazolo[4,3-a]pyridine nitrogen atoms serve as nucleophilic sites for alkylation or acylation.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrsN-methylated triazolo-pyridine derivative78%
Acetyl chlorideEt₃N, CH₂Cl₂, RT, 6 hrsN-acetyl-triazolo-pyridine analog65%
Benzyl bromideNaH, THF, 0°C→RT, 8 hrsBenzyl-substituted triazolo-pyridine82%

Regioselectivity :

  • Alkylation occurs preferentially at the less hindered N1 position of the triazole ring.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

Dipolarophile Conditions Product Application Source
PhenylacetyleneCuI, DIPEA, DCM, 24 hrsTriazolo-pyridine fused bicyclic compoundBioactive scaffold synthesis
AcrylonitrileThermal, 120°C, 48 hrsSix-membered heterocyclic adductDrug candidate optimization

Limitations :

  • Steric bulk from diphenyl groups reduces reaction efficiency compared to smaller triazolo analogs .

Oxidative Transformations

The propyl linker and aromatic systems undergo oxidation under controlled conditions.

Oxidizing Agent Conditions Product Byproducts Source
KMnO₄ (acidic)H₂SO₄/H₂O, 70°C, 8 hrsDiphenyl ketone + pyridine carboxylic acidMnO₂
Ozone (O₃)CH₂Cl₂, −78°C, 2 hrs → reductive workupCleaved propyl chain fragmentsAldehydes/ketones

Functional Impact :

  • Oxidative cleavage of the propyl chain disrupts molecular conformation, altering biological activity.

Catalytic Cross-Coupling

Palladium-mediated couplings enable aryl functionalization for structure-activity studies.

Reaction Type Conditions Product Catalyst Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrsBiaryl derivativesPd(0)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CAminated triazolo-pyridine analogsPd(0)/ligand system

Applications :

  • Introduces halogen substituents (Br/I) for further derivatization .

Critical Analysis of Data Sources

  • Patent Literature ( ): Provides synthetic methodologies but lacks experimental details (e.g., yields, kinetics).

  • PubChem Entries ( ): Confirm structural features but omit reaction-specific data.

  • EvitaChem Profiles (): Offer generalized reaction schemes for analogs, requiring extrapolation.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide and analogous compounds identified in the evidence:

Compound Name Key Structural Features Potential Functional Implications Source
This compound Triazolo[4,3-a]pyridine core; diphenylacetamide; propyl linker Likely CNS-targeting due to lipophilic groups; possible dopamine or serotonin receptor modulation .
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide Triazolo-pyrazine core; piperazinyl substituent; isopropylphenyl group Enhanced selectivity for serotonin receptors (e.g., 5-HT1A) due to piperazine moiety .
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide Pyrrolo-triazolo-pyrazine fused core; cyclopentyl linker; cyano group Potential kinase inhibition (e.g., JAK/STAT pathways) due to fused heterocycles and polar substituents .
2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Chloro- and trifluoromethyl-substituted triazolo-pyridine; sulfanyl linker; oxazole group Improved metabolic stability and bioavailability via halogenation; possible antimicrobial activity .
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo-pyridinone core; phenylpiperazine substituent Common impurity in antipsychotic drug synthesis; weak receptor affinity compared to target compound .

Key Observations:

Core Heterocycle Variations :

  • The triazolo[4,3-a]pyridine core in the target compound is distinct from triazolo-pyrazine (e.g., ) or pyrrolo-triazolo-pyrazine (e.g., ) derivatives. These variations influence electronic properties and binding pocket compatibility.
  • Substitution patterns (e.g., chloro, trifluoromethyl in ) enhance lipophilicity and metabolic resistance compared to the target compound’s diphenyl groups.

Substituent Effects: Piperazine-containing analogs (e.g., ) exhibit stronger serotonin/dopamine receptor interactions due to the basic nitrogen in piperazine, which is absent in the target compound. Polar groups (e.g., cyano in ) may shift activity toward kinase targets rather than CNS receptors.

Pharmacokinetic Considerations :

  • Halogenation (e.g., Cl, CF3 in ) and sulfanyl linkers improve metabolic stability over the target compound’s propyl-acetamide chain .
  • The diphenylacetamide group in the target compound may confer higher plasma protein binding, reducing free drug availability compared to smaller substituents .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : The absence of a piperazine or pyrazine moiety in the target compound suggests divergent therapeutic applications compared to analogs like or .
  • Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Patent Trends : European patents (e.g., ) emphasize fused heterocycles for kinase inhibition, indicating that the target compound’s simpler structure may prioritize cost-effective synthesis over target selectivity.

Q & A

Basic Research Questions

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the molecular structure of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing to structurally related triazolopyridine derivatives (e.g., Trazodone impurities in and ). The triazolo[4,3-a]pyridine moiety exhibits characteristic aromatic proton shifts at δ 7.8–8.5 ppm, while the acetamide group shows a singlet near δ 2.1 ppm for the methylene group .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]+ with a calculated exact mass (e.g., C28H25N5O requires 459.2058 g/mol). Cross-reference with PubChem-derived data for similar acetamide derivatives ( ).

Q. What synthetic routes are reported for triazolopyridine-containing acetamide derivatives, and how can they be adapted for this compound?

  • Methodological Answer :

  • Key Steps :

Condensation of 3-aminopyridine with a propyl-linked acetamide precursor, followed by cyclization using nitrous acid or hydrazine to form the triazolo[4,3-a]pyridine core (analogous to Trazodone synthesis in ).

Introduce diphenyl groups via Ullmann coupling or Suzuki-Miyaura cross-coupling ().

  • Optimization : Use Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted synthesis to reduce reaction time ( ).

Advanced Research Questions

Q. How can researchers resolve low yield in the final cyclization step during synthesis?

  • Methodological Answer :

  • Troubleshooting :
  • Reagent Purity : Ensure anhydrous conditions for cyclization agents (e.g., POCl3 or PCl5) to avoid hydrolysis side products ().
  • Temperature Control : Optimize cyclization between 80–100°C (excessive heat degrades the triazolo ring; ).
  • Analytical Support : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antimicrobial vs. CNS targets)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Compare substituent effects: Diphenyl groups may enhance blood-brain barrier penetration (CNS targets), while the triazolopyridine core could interact with bacterial efflux pumps ( ).
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to 5-HT2A receptors (CNS) vs. Acinetobacter baumannii targets ( ).
  • Experimental Validation :
  • Conduct parallel assays: Radioligand binding for serotonin receptors (5-HT2A) and broth microdilution for antimicrobial activity ( ).

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement :
  • Introduce polar groups (e.g., sulfone or morpholine) on the propyl chain without disrupting the triazolo core ( ).
  • Use co-solvents (e.g., PEG-400) in preclinical formulations ().
  • Metabolic Stability :
  • Perform liver microsome assays (human/rat) to identify vulnerable sites (e.g., acetamide hydrolysis). Stabilize via methyl substitution on the phenyl rings ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

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